5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVIBQUUKBUFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Biological Activities
Anticancer Properties
Thiadiazole derivatives, including 5-chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole, have been investigated for their anticancer potential. Research indicates that thiadiazoles can inhibit cancer cell proliferation across several models. For instance, compounds derived from this class have shown efficacy against various cancer types such as leukemia, breast cancer, and colon cancer by inducing apoptosis and inhibiting tumor growth in xenograft models .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi. For example, it has been tested against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth . The presence of the thiadiazole moiety contributes to its ability to disrupt microbial cell functions.
Insecticidal Effects
Thiadiazole derivatives are also being explored for their insecticidal properties. They have shown promise in binding to insect muscarinic receptors, which could lead to the development of new insecticides that are more selective and less harmful to non-target species .
Synthetic Methodologies
The synthesis of this compound often involves various coupling reactions. One notable method is the Suzuki-Miyaura coupling reaction, which allows for the introduction of aryl groups into the thiadiazole structure. This method has been optimized to yield high purity and efficiency in producing substituted thiadiazoles .
Pharmacological Applications
Anti-inflammatory Effects
Research has highlighted the compound's potential as an anti-inflammatory agent. Thiadiazoles can inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory processes. This inhibition could be beneficial in treating conditions characterized by excessive inflammation .
Diuretic and Antihypertensive Effects
Some studies suggest that thiadiazole derivatives may possess diuretic and antihypertensive properties. These effects can be attributed to their ability to modulate renal function and vascular tone, making them candidates for further investigation in cardiovascular therapies .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The 1,2,4-thiadiazole ring exhibits three reactive positions (3-, 5-, and 2-), with substitutions at the 3- and 5-positions being most common. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-methoxyphenyl in QI-3252). Meta-substitution may reduce symmetry and alter binding interactions in biological targets .
- Bioactivity Trends : Indole- and pyrazole-substituted thiadiazoles (e.g., ) exhibit antimicrobial activity, suggesting that the 3-methoxyphenyl group in the target compound could be optimized for similar applications .
Comparison with Analogous Syntheses :
- 5-Chloro-3-phenyl-1,2,4-thiadiazole : Synthesized via direct cyclization of phenylthiourea derivatives, as described in .
- 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one: Prepared by refluxing 5-amino-1,2,4-thiadiazole with dihydrofuran in DMF, showcasing solvent-dependent regioselectivity .
Activity Gaps :
- No direct bioactivity data for this compound is provided in the evidence.
Physicochemical Properties
- Solubility : The methoxy group improves hydrophilicity compared to purely aromatic (e.g., phenyl) or halogenated (e.g., chloromethyl) analogs.
Biological Activity
5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
This compound is characterized by its thiadiazole ring, which is known for conferring various biological activities. The mechanism of action for this compound involves:
- Antimicrobial Activity : The compound inhibits the synthesis of essential cellular components in bacteria and fungi, leading to cell death.
- Anticancer Activity : It interferes with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
The compound's efficacy as an antimicrobial agent positions it as a candidate for developing new antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown cytotoxic effects on various cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT15 (colon cancer)
In a study utilizing the MTT assay, the compound demonstrated IC50 values ranging from 10 to 25 µg/mL across different cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT15 | 12 |
Study on Antimicrobial Properties
A recent study assessed the antimicrobial activity of various derivatives of thiadiazoles, including this compound. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
In another investigation focusing on the anticancer effects of thiadiazole derivatives, this compound was found to induce apoptosis in cancer cells via activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole?
- Methodological Answer : Synthesis typically involves cyclization reactions using substituted phenylhydrazines or thioamide precursors. For example, reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with methoxy-substituted phenylhydrazine hydrochloride under controlled conditions can yield target derivatives. However, substituent choice (e.g., methoxy vs. methyl groups) significantly influences reaction pathways and byproduct formation, necessitating optimization of molar ratios and solvent systems .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Techniques include:
- NMR/IR Spectroscopy : To confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in H NMR).
- Mass Spectrometry : For molecular weight verification and fragmentation patterns.
- X-ray Diffraction : Critical for resolving isomerization issues, as seen in bis(erlotinib)-thiadiazole hybrids, where isomer ratios were confirmed via crystallography .
Q. What are the key considerations for optimizing reaction yields in thiadiazole synthesis?
- Methodological Answer : Key factors include:
- Alkali Medium : Facilitates nucleophilic substitution in reactions involving monochloroacetic acid .
- Temperature Control : Prevents decomposition of thermally sensitive intermediates.
- Purification : Column chromatography or TLC is essential to isolate products from byproducts like pyrazole derivatives .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, I) : Enhance cytotoxicity by increasing electrophilicity. For instance, 3,5-diiodo-1,2,4-thiadiazole hybrids showed potent antiproliferative effects against A431 and PC-3 cell lines .
- Methoxy Groups : Improve solubility and pharmacokinetic properties but may reduce potency due to steric hindrance. Comparative studies with halogenated analogs are recommended .
Q. What challenges arise in synthesizing thiadiazole hybrids, and how are they addressed?
- Methodological Answer :
- Isomerization : Bis(erlotinib)-thiadiazole forms a 3:2 isomer mixture during synthesis. Mechanistic studies suggest isomerization occurs via ring-opening/closure pathways. Resolution involves HPLC or preparative TLC .
- Byproduct Mitigation : Use of stoichiometric controls (e.g., equimolar reactants) and inert atmospheres minimizes side reactions like pyrazole formation .
Q. What in vitro models are used to evaluate antiproliferative effects, and how are results interpreted?
- Methodological Answer :
- Cell Lines : A2058 (melanoma), HepG2 (hepatocellular carcinoma), and PC-3 (prostate adenocarcinoma) are common models.
- Assays : MTT or SRB assays quantify cytostatic effects. Long-term cytotoxicity is assessed via clonogenic assays.
- Controls : Compounds like erlotinib and 3,5-dichloro-thiadiazole serve as benchmarks. Activity is dose-dependent, with IC values <10 µM considered significant .
Q. How do electron-donating vs. withdrawing groups impact bioactivity?
- Methodological Answer :
- Withdrawing Groups (Cl, CN) : Increase electrophilicity, enhancing DNA intercalation or enzyme inhibition. For example, 5-cyano derivatives exhibit higher cytotoxicity than methoxy analogs .
- Donating Groups (OCH) : Improve bioavailability but may reduce target binding. Computational modeling (e.g., docking studies) can predict substituent effects on receptor interactions .
Q. What analytical techniques resolve isomer mixtures in thiadiazole derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
